molecular formula C12H14FNO2 B2974086 Ethyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 2089694-48-2

Ethyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B2974086
CAS No.: 2089694-48-2
M. Wt: 223.247
InChI Key: IPZHDFIEVMTSRM-UHFFFAOYSA-N
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Description

Ethyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and anhydrous solvents to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production methods for this compound may involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (H2O2, TBHP), reducing agents (LiAlH4, NaBH4), and nucleophiles (amines, thiols). The reactions are usually conducted under controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoroquinoline derivatives, while reduction can produce various tetrahydroisoquinoline analogs.

Scientific Research Applications

Ethyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain receptors, leading to increased biological activity . The compound may also inhibit specific enzymes, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to the presence of the ethyl ester group and the fluorine atom, which confer distinct chemical and biological properties. These features enhance its stability, bioavailability, and potential therapeutic efficacy compared to other similar compounds.

Properties

IUPAC Name

ethyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-2-16-12(15)11-6-8-3-4-10(13)5-9(8)7-14-11/h3-5,11,14H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZHDFIEVMTSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(CN1)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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